Sodium plumbate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

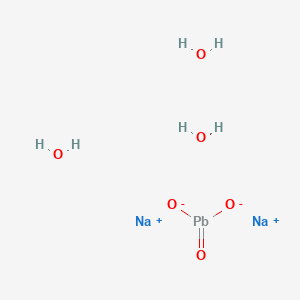

Sodium plumbate (Na₂PbO₃) is an inorganic compound that provides lead in the +4 oxidation state. It is typically supplied as a light-yellow, hygroscopic solid that functions as a strong oxidizing agent and a key reactive intermediate. [REFS-1, REFS-2] Unlike common lead oxides such as PbO or Pb₃O₄, sodium plumbate incorporates both sodium and tetravalent lead within a single molecular structure. This makes it a specialized precursor for synthesizing other lead-based materials, such as high-purity lead dioxide, or for formulations where molecular-level homogeneity of its constituent elements is critical. [3]

References

- [1] Ataman Chemical, "SODIUM PLUMBATE" Technical Data Sheet.

- [2] J. F. S., "Inorganic Chemistry," J. Chem. Soc., Trans., 116, Aii245-Aii284 (1919).

- [3] Cole, A. T., & O'Donnell, T. J. (1958). Process for preparation of lead dioxide. U.S. Patent No. 2,837,405. Washington, DC: U.S. Patent and Trademark Office.

Attempting to substitute sodium plumbate with a simple physical mixture of lead(IV) dioxide (PbO₂) and sodium hydroxide (NaOH) will fail to replicate its performance in controlled chemical synthesis. Sodium plumbate is a distinct chemical entity, not a simple mixture, and can be isolated as a solid intermediate. [1] This defined stoichiometry and structure allow for its use as a stable, storable precursor that can be controllably hydrolyzed to generate high-purity lead dioxide. [1] A simple mixture lacks this processability, offering inconsistent reactivity and making it unsuitable for applications that rely on the controlled release of Pb(IV) species from a solid-phase, molecularly homogeneous source.

Processability Advantage: Isolable Solid Intermediate for Controlled Lead Dioxide Synthesis

Unlike direct electrochemical synthesis or in-situ generation methods for lead dioxide (PbO₂), sodium plumbate can be produced and isolated as a stable, solid intermediate. A patented industrial process describes reacting molten lead with caustic soda and sodium nitrate to produce a fused mass of sodium plumbate, which is then granulated and isolated. [1] This solid sodium plumbate is subsequently hydrolyzed with water in a controlled manner to produce lead dioxide and regenerate sodium hydroxide. [1] This multi-step process, which relies on the defined properties and handling of solid sodium plumbate, offers a level of process control and material storage not achievable with direct, continuous PbO₂ production methods.

| Evidence Dimension | Processability as a Precursor |

| Target Compound Data | Can be produced, isolated, granulated, and stored as a solid intermediate before controlled hydrolysis to PbO₂. |

| Comparator Or Baseline | Direct synthesis of PbO₂ (e.g., electrochemical), where no stable, solid plumbate intermediate is isolated. |

| Quantified Difference | Qualitative but significant process difference: enables batch control, storage, and transport of a stable precursor. |

| Conditions | Industrial process for lead dioxide production. |

For applications requiring high-purity PbO₂ with precise batch control, using sodium plumbate as a storable solid precursor offers significant advantages in handling and process management over direct synthesis routes.

Defined Hydrolytic Stability: Faster Hydrolysis Compared to Potassium Plumbate

The choice of alkali cation is a critical specification for plumbates, directly impacting their stability in aqueous environments. Direct comparative analysis from early chemical literature notes that sodium plumbate is 'much less stable and more easily hydrolysed than the potassium salt'. [1] While potassium plumbate offers greater stability in solution, the higher reactivity of sodium plumbate makes it the preferred choice when rapid and facile hydrolysis to precipitate hydrated lead dioxide is the desired outcome. [1] This makes the selection between the sodium and potassium salts a key procurement decision based on the required reaction kinetics.

| Evidence Dimension | Hydrolytic Stability |

| Target Compound Data | Described as 'much less stable and more easily hydrolysed'. |

| Comparator Or Baseline | Potassium Plumbate, K₂PbO₃. |

| Quantified Difference | Qualitative but explicit differentiation: Sodium plumbate is significantly more reactive in water. |

| Conditions | Aqueous solution. |

A buyer requiring a precursor that rapidly precipitates lead dioxide upon hydrolysis should select sodium plumbate, whereas a buyer needing a more stable plumbate solution for other applications should select the potassium analog.

Precursor for Anhydrous Formulations: Thermal Conversion from Hydrated Precursor

Sodium plumbate can be sourced in hydrated forms, such as sodium hexahydroxoplumbate(IV) (Na₂[Pb(OH)₆]), which serves as a direct precursor to the anhydrous (Na₂PbO₃) form. Thermogravimetric analysis (TGA) shows that Na₂[Pb(OH)₆] decomposes upon heating to yield anhydrous β-Na₂PbO₃. This processability allows users to either procure the stable hydrated form for conversion on-site or to purchase the anhydrous material directly for moisture-sensitive, high-temperature applications like specialty glass or ceramic formulations. This contrasts with materials like lead(IV) oxide, which undergoes a multi-stage decomposition to various other lead oxides upon heating, rather than forming a stable ternary oxide. [1]

| Evidence Dimension | Thermal Conversion Pathway |

| Target Compound Data | The hydrated form (Na₂[Pb(OH)₆]) converts to the anhydrous form (β-Na₂PbO₃) upon heating. |

| Comparator Or Baseline | Lead(IV) Oxide (PbO₂), which decomposes through multiple intermediate oxides (e.g., Pb₁₂O₁₉, Pb₃O₄) to PbO at increasing temperatures. |

| Quantified Difference | Different thermal behavior: Sodium plumbate precursor forms a stable anhydrous ternary oxide, while PbO₂ decomposes. |

| Conditions | Heating / Thermogravimetric Analysis. |

This provides a clear processing route to a stable, anhydrous source of Na and Pb(IV), which is critical for reproducibility in high-temperature solid-state reactions where water must be excluded.

Process-Controlled Synthesis of High-Purity Lead Dioxide

For manufacturing processes that require precise, batch-controlled production of lead dioxide, sodium plumbate serves as an ideal precursor. Its ability to be isolated and stored as a stable solid allows for decoupling the precursor synthesis from the final product formation, enhancing quality control and process management. [1]

Rapid-Precipitation Systems for Lead-Based Materials

In applications where the goal is to rapidly and easily generate hydrated lead dioxide from an aqueous solution, sodium plumbate is the material of choice over its potassium analog. Its lower hydrolytic stability ensures a faster reaction, making it suitable for processes that rely on controlled, kinetically-favored precipitation. [2]

Formulation of Anhydrous Specialty Glasses and Ceramics

As a source of tetravalent lead that can be prepared in a stable, anhydrous form, sodium plumbate is well-suited for high-temperature, solid-state synthesis of specialty materials. Its use provides a molecularly homogeneous source of sodium and lead, which is preferable to using mixtures of oxides for achieving uniform and reproducible material properties.